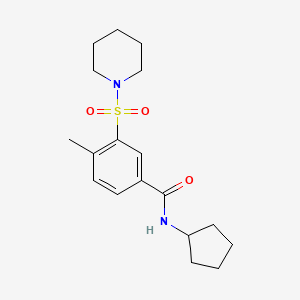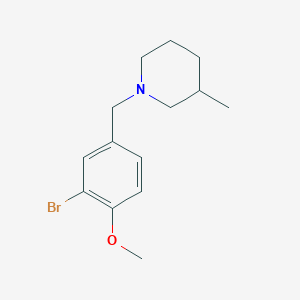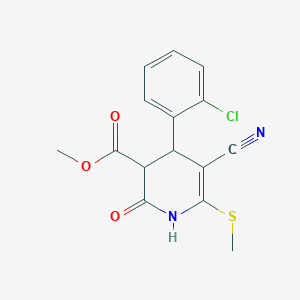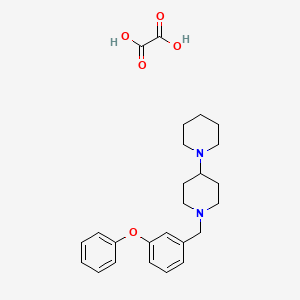
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine, also known as THIIC, is a synthetic compound that has been studied for its potential use in various fields of science, including medicinal chemistry, neuroscience, and biochemistry. THIIC has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to have a unique mechanism of action that involves the inhibition of certain enzymes and proteins in the body. Specifically, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to inhibit the activity of monoamine oxidase (MAO), which is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine can increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to have a number of biochemical and physiological effects in the body. In addition to its inhibition of MAO, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tetrahydro-3-thienyl)-1H-indazol-6-amine in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. N-(tetrahydro-3-thienyl)-1H-indazol-6-amine also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects. One limitation of using N-(tetrahydro-3-thienyl)-1H-indazol-6-amine in lab experiments is its relatively high cost, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of future directions for research on N-(tetrahydro-3-thienyl)-1H-indazol-6-amine. One area of research could focus on the development of new drugs based on N-(tetrahydro-3-thienyl)-1H-indazol-6-amine for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research could focus on the use of N-(tetrahydro-3-thienyl)-1H-indazol-6-amine as a tool for studying the function of certain proteins in the body. Additionally, further research could be done to explore the potential use of N-(tetrahydro-3-thienyl)-1H-indazol-6-amine in the treatment of depression and anxiety disorders.
Méthodes De Synthèse
The synthesis of N-(tetrahydro-3-thienyl)-1H-indazol-6-amine involves the reaction of 2-aminoindazole with tetrahydrothiophene-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified through column chromatography to obtain pure N-(tetrahydro-3-thienyl)-1H-indazol-6-amine.
Applications De Recherche Scientifique
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been studied for its potential use in various fields of science, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In neuroscience, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been studied for its potential use in the treatment of depression and anxiety disorders. In biochemistry, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been studied for its potential use as a tool for studying the function of certain proteins.
Propriétés
IUPAC Name |
N-(thiolan-3-yl)-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-9(13-10-3-4-15-7-10)5-11-8(1)6-12-14-11/h1-2,5-6,10,13H,3-4,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGBKRYUCLUVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiolan-3-yl)-1H-indazol-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B5061278.png)

![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5061286.png)
![1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5061290.png)


![N,N-diethyl-2-[2-(2-naphthyloxy)ethoxy]ethanamine](/img/structure/B5061319.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5061339.png)
![N-[phenyl(4-pyridinyl)methyl]-1-propanamine](/img/structure/B5061353.png)


![1'-propyl-N-[3-(1,3-thiazol-4-yl)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5061373.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B5061394.png)